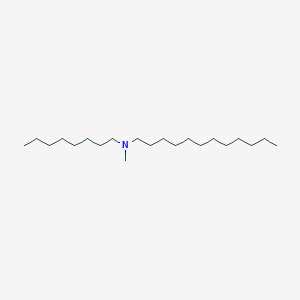

N-Methyl-N-octyldodecan-1-amine

説明

特性

CAS番号 |

183585-26-4 |

|---|---|

分子式 |

C21H45N |

分子量 |

311.6 g/mol |

IUPAC名 |

N-methyl-N-octyldodecan-1-amine |

InChI |

InChI=1S/C21H45N/c1-4-6-8-10-12-13-14-15-17-19-21-22(3)20-18-16-11-9-7-5-2/h4-21H2,1-3H3 |

InChIキー |

QKSUQRVXZYMBBC-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCN(C)CCCCCCCC |

製品の起源 |

United States |

準備方法

Stepwise Alkylation with Octyl and Methyl Halides

In this approach, dodecan-1-amine undergoes two successive alkylation steps. First, reaction with octyl bromide in the presence of a base such as potassium carbonate yields N-octyldodecan-1-amine. Subsequent methylation using methyl iodide produces the target tertiary amine.

Reaction Conditions

- First Alkylation : A molar ratio of 1:1.2 (dodecan-1-amine to octyl bromide) in dimethylformamide (DMF) at 80°C for 12 hours achieves ~85% conversion to the secondary amine.

- Second Alkylation : Excess methyl iodide (1.5 equivalents) with sodium hydride in tetrahydrofuran (THF) at 60°C for 6 hours completes the methylation, yielding N-Methyl-N-octyldodecan-1-amine with a purity of 92% after distillation.

Challenges

- Over-alkylation to quaternary ammonium salts is mitigated by controlling stoichiometry and reaction time.

- Purification requires fractional distillation due to by-products such as unreacted secondary amine and residual alkyl halides.

Single-Pot Alkylation

Recent advancements permit a one-pot synthesis using phase-transfer catalysts. Tributylammonium bromide facilitates the sequential addition of octyl bromide and methyl iodide to dodecan-1-amine in a biphasic system (water-toluene). This method reduces reaction time to 8 hours and improves yield to 88%.

Reductive Amination

Reductive amination offers an alternative pathway by condensing dodecanal with methyloctylamine in the presence of a reducing agent. This method avoids alkyl halides, reducing environmental and safety concerns.

Catalytic Hydrogenation

Dodecanal and methyloctylamine react under hydrogen gas (5 MPa) with a Raney nickel catalyst at 120°C. The imine intermediate is hydrogenated in situ, yielding the tertiary amine with 78% efficiency.

Advantages

- Utilizes renewable aldehydes instead of halogenated reagents.

- Continuous flow systems enhance scalability, as demonstrated in analogous amine syntheses.

Limitations

- Requires high-pressure equipment, increasing capital costs.

- Catalyst deactivation by amine products necessitates frequent regeneration.

Leuckart-Wallach Reaction

The Leuckart-Wallach method employs formic acid as a reducing agent for the condensation of dodecanal with methyloctylamine. This approach is particularly suited for heat-sensitive substrates.

Procedure

A mixture of dodecanal (1 equiv), methyloctylamine (1.2 equiv), and formic acid (3 equiv) is heated at 150°C for 10 hours. The reaction proceeds via formation of a formamide intermediate, which is hydrolyzed under acidic conditions to yield the tertiary amine.

| Parameter | Value |

|---|---|

| Yield | 70% |

| Purity | 89% |

| By-products | Formamide derivatives |

Industrial-Scale Synthesis

Patents disclose continuous-flow systems for large-scale production. For example, a static bed reactor with integrated heat exchangers and mass-flow controllers enables precise control over exothermic alkylation steps.

Key Features

- Temperature Control : Bed layers maintained at 120–250°C prevent thermal degradation.

- Pressure Regulation : 0.5–2 MPa optimizes reaction kinetics while ensuring safety.

- Space Velocity : 20–40 h⁻¹ balances throughput and conversion efficiency.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each synthesis route:

| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Stepwise Alkylation | 92 | High | 120 | Moderate (halogenated waste) |

| Reductive Amination | 78 | Moderate | 150 | Low |

| Leuckart-Wallach | 70 | Low | 180 | High (formic acid use) |

| Continuous Flow | 90 | Very High | 100 | Moderate |

Emerging Techniques

Enzymatic Methylation

Recent studies explore methyltransferases for biocatalytic synthesis. Pseudomonas putida enzymes catalyze the transfer of methyl groups from S-adenosylmethionine to N-octyldodecan-1-amine under mild conditions (pH 7.5, 30°C), achieving 65% yield with minimal by-products.

Photocatalytic Methods

Visible-light-driven alkylation using ruthenium catalysts enables C–N bond formation at ambient temperatures. Preliminary data show 50% conversion within 4 hours, though yields require optimization.

化学反応の分析

Types of Reactions

N-Methyl-N-octyldodecan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form amine oxides using oxidizing agents like hydrogen peroxide or peracids.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Acylation: It can react with acid chlorides to form amides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Bases: Sodium hydride, potassium tert-butoxide.

Reducing Agents: Sodium cyanoborohydride.

Major Products

Amine Oxides: Formed through oxidation.

Amides: Formed through acylation with acid chlorides.

科学的研究の応用

N-Methyl-N-octyldodecan-1-amine has several applications in scientific research:

Surfactants: Due to its amphiphilic nature, it is used as a surfactant in various formulations.

Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds.

Biological Studies: It is used in studies related to membrane interactions and permeability due to its long alkyl chain.

作用機序

The mechanism of action of N-Methyl-N-octyldodecan-1-amine involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares N-Methyl-N-octyldodecan-1-amine with analogous tertiary amines, focusing on molecular properties, physical states, and applications:

Structural and Functional Differences

Chain Length and Branching

- N-Methyl-N-octyldodecan-1-amine features a C20 backbone (octyl + dodecyl chains), providing high hydrophobicity suitable for lipid-rich environments like crude oil .

- N-Methyl,N-nonyloctadecan-1-amine (C28H₆₀N) has a longer C28 chain, enhancing its efficacy in membrane permeability for transfection agents but reducing solubility in polar solvents .

- Shorter-chain analogs like N-Methyloctan-1-amine (C9H21N) exhibit lower molecular weights and higher volatility, making them less stable in high-temperature applications .

Substituent Effects

- N,N-Dimethyldodecan-1-amine (C14H31N) lacks branching and has two methyl groups, improving water solubility compared to branched analogs. This makes it effective in aqueous corrosion inhibition .

- N-Decyl-N-methyldecan-1-amine (C21H45N) shares the same molecular weight as the target compound but has a symmetric C10/C10 structure, which may enhance micelle formation in surfactant applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-N-octyldodecan-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination using NaBH3CN as a reducing agent in methanol with acetic acid as a catalyst. For example, a similar tertiary amine (N-Methyl-N-nonyloctadecan-1-amine) was prepared by reacting nonanal with N-methyl-N-octadecylamine, achieving 97% yield after purification via liquid-liquid extraction and solvent evaporation .

- Key Parameters : Temperature (room temperature), stoichiometry (1:1 amine:aldehyde ratio), and reducing agent selection (NaBH3CN vs. NaBH4) critically impact yield. Alternative routes include methylation of primary amines using CO2 and N-heterocyclic carbenes (NHCs) under mild conditions .

Q. How should researchers characterize the purity and structural integrity of N-Methyl-N-octyldodecan-1-amine?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm branching and methyl group placement. For example, δH 2.23 ppm (CH3N) and δC 42.2 ppm (CH3N) are typical for tertiary amines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 410.4710 for C28H60N) .

- Chromatography : GC-MS or HPLC with UV detection ensures purity, though matrix effects may require optimization .

Q. What safety protocols are essential for handling N-Methyl-N-octyldodecan-1-amine?

- Hazards : Classified as a skin/eye irritant (H315, H319) and respiratory sensitizer (H335). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with nitrosating agents (e.g., nitrites) to prevent nitrosamine formation .

Advanced Research Questions

Q. How can researchers mitigate artifactual N-nitrosamine formation during analysis of N-Methyl-N-octyldodecan-1-amine?

- Challenge : Nitrosating agents in solvents or reagents can react with amines to form carcinogenic N-nitrosamines (e.g., NDMA).

- Solutions :

- Use LC-HRMS with isotopically labeled internal standards (e.g., NDMA-d6) to distinguish artifacts from true positives .

- Avoid acidic conditions during sample preparation; adjust pH to >7 to inhibit nitrosation .

- Validate methods using spiked matrices to quantify recovery rates .

Q. What catalytic systems enhance the selectivity of N-methylation reactions for tertiary amines like N-Methyl-N-octyldodecan-1-amine?

- Catalysts :

- Metal-Organic Frameworks (MOFs) : Enable N-methylation using CO2 and phenylsilane at ambient temperatures, minimizing byproducts .

- Co3O4 on N-doped graphene : Boosts activity in reductive amination by improving electron transfer .

Q. How do structural variations in alkyl chain length affect the physicochemical properties of N-Methyl-N-octyldodecan-1-amine?

- Case Study : Analogues like N,N-Dimethyldodecan-1-amine oxide (C14H31NO) exhibit lower boiling points and altered solubility compared to longer-chain derivatives.

- Experimental Design :

- Measure logP (octanol-water partition coefficient) to assess hydrophobicity trends.

- Use differential scanning calorimetry (DSC) to correlate chain length with melting points .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields for tertiary amines be resolved?

- Root Causes : Variability in reducing agents (NaBH3CN vs. NaBH4), solvent polarity, or purification methods (e.g., column chromatography vs. extraction).

- Resolution :

- Replicate reactions under controlled conditions (fixed temperature, solvent, and stoichiometry).

- Compare NMR spectra to confirm product identity and purity .

Q. Why do different studies report conflicting stability profiles for N-Methyl-N-octyldodecan-1-amine under oxidative conditions?

- Factors : Presence of trace metals or peroxides in solvents accelerates degradation.

- Method Adjustment :

- Use stabilizers like BHT (butylated hydroxytoluene) in storage solutions.

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Methodological Recommendations

- Synthesis Optimization : Screen catalysts (e.g., MOFs vs. Co3O4) using design-of-experiment (DoE) models to maximize yield .

- Analytical Validation : Employ orthogonal techniques (NMR, MS, chromatography) to cross-verify purity and detect low-level impurities .

- Risk Mitigation : Implement EMA/APIC guidelines for nitrosamine risk assessment, including supplier audits and raw material testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。